2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid
CAS No.: 1379863-59-8
Cat. No.: VC7667462
Molecular Formula: C23H27NO4
Molecular Weight: 381.472
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1379863-59-8 |
---|---|
Molecular Formula | C23H27NO4 |
Molecular Weight | 381.472 |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid |
Standard InChI | InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26) |
Standard InChI Key | GVUXGAUXGMHUSZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid, reflects its stereochemistry and functional groups . Its molecular formula is C₂₃H₂₇NO₄, with a molecular weight of 381.47 g/mol . The structure features a hexanoic acid backbone substituted at the second carbon by an Fmoc-protected amino group and at the fifth carbon by two methyl groups, conferring steric bulk and hydrophobicity (Fig. 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₂₇NO₄ | |
Molecular Weight | 381.47 g/mol | |
CAS Registry Number | 2349607-91-4 (R-enantiomer) | |
Not listed (S-enantiomer) | ||
Purity | ≥95% | |
SMILES Notation | CC(C)(C)CC@@HCC(=O)O |
Stereochemical Configuration
The compound exists in enantiomeric forms, with the (S)-configuration being commercially available . The chiral center at the second carbon influences its reactivity in peptide coupling reactions, as stereoselectivity is critical for maintaining peptide integrity .
Synthesis and Manufacturing
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is central to SPPS, enabling temporary protection of the amino group during iterative peptide chain elongation . Synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid typically involves:
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Fmoc Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) .
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Coupling Reaction: Activation of the carboxylic acid with reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) .
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Resin Selection: Tentagel resin is preferred over polystyrene due to higher esterification efficiency, as demonstrated in daptomycin analog synthesis .
Key Reaction Conditions:
Industrial Scalability
Industrial production emphasizes cost-effective scaling while maintaining low impurity profiles (<0.5%). Continuous-flow reactors and automated SPPS systems are employed to enhance reproducibility .
Applications in Peptide and Pharmaceutical Research
Peptide Backbone Modification
The compound’s branched alkyl chain introduces conformational constraints into peptides, reducing flexibility and enhancing target binding affinity. For example, in daptomycin analogs, similar modifications improved membrane permeabilization against Gram-positive pathogens .
Enzyme Stabilization
Incorporating this amino acid into enzyme active sites mitigates proteolytic degradation. The Fmoc group’s hydrophobicity shields peptide bonds from aqueous hydrolysis, extending half-life in biological assays .
Drug Delivery Systems
Functionalization of lipid nanoparticles with Fmoc-protected amino acids enhances cellular uptake. The dimethylhexanoic acid moiety facilitates membrane integration, enabling targeted delivery of anticancer agents .
Mechanistic Insights and Biochemical Interactions
Steric Hindrance and Reactivity
The Fmoc group’s bulky fluorenyl moiety sterically shields the amino group, preventing unintended side reactions during peptide elongation . This protection is reversible under mild basic conditions, ensuring minimal damage to sensitive residues .
Membrane Interaction Dynamics
In antimicrobial peptides, the dimethylhexanoic acid tail inserts into lipid bilayers, disrupting membrane integrity. Studies using liposome models show that analogs of this compound induce curvature stress and pore formation, mimicking natural antimicrobial mechanisms .
Comparative Analysis of Structural Isomers
Table 2: 2- vs. 3-Position Isomers
The 2-position isomer’s rigidity makes it preferable for designing α-helical peptides, while the 3-isomer is suited for β-sheet stabilization .
Challenges and Future Directions
Synthetic Limitations
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Racemization Risk: Prolonged coupling times may invert stereochemistry at C2, necessitating strict reaction control .
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Solubility Issues: The hydrophobic Fmoc group complicates aqueous-phase reactions, requiring co-solvents like THF .
Emerging Applications
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